(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate
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Overview
Description
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate is a certified reference material used primarily in forensic and toxicological analysis. It is a stable-labeled internal standard suitable for quantitation of morphine levels in biological samples such as urine, serum, or plasma by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) . This compound is a primary plasma and urinary metabolite of the opiate analgesic morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morphine-D3-3-beta-D-glucuronide is synthesized by the glucuronidation of morphine. The process involves the reaction of morphine with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT) . The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of Morphine-D3-3-beta-D-glucuronide involves the use of large-scale bioreactors where the glucuronidation reaction is carried out under controlled conditions. The product is then purified using chromatographic techniques to obtain a high-purity compound suitable for use as a reference material .
Chemical Reactions Analysis
Types of Reactions
Morphine-D3-3-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form morphine-N-oxide.
Reduction: Reduction reactions can convert it back to morphine.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
Oxidation: Morphine-N-oxide.
Reduction: Morphine.
Substitution: Various substituted morphine derivatives depending on the reagents used.
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantitation of morphine and its metabolites.
Biology: In studies investigating the metabolism and pharmacokinetics of morphine.
Medicine: For monitoring morphine levels in patients undergoing pain management therapy.
Industry: Used in the development and validation of analytical methods for drug testing and forensic analysis.
Mechanism of Action
Morphine-D3-3-beta-D-glucuronide exerts its effects through its interaction with opioid receptors in the central nervous system. It is a metabolite of morphine and retains some of its pharmacological properties. The compound binds to the mu-opioid receptor, leading to analgesic effects. it is also known to have hyperglycemic and neuroexcitatory effects mediated via a non-opioid mechanism .
Comparison with Similar Compounds
Similar Compounds
Morphine-3-beta-D-glucuronide: Another primary metabolite of morphine with similar properties.
Morphine-6-beta-D-glucuronide: A metabolite with higher analgesic potency compared to morphine.
Codeine: A less potent opioid analgesic that is metabolized to morphine in the body.
Uniqueness
Morphine-D3-3-beta-D-glucuronide is unique due to its stable isotopic labeling, which makes it an ideal internal standard for analytical applications. Its stability and precise quantitation capabilities set it apart from other similar compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9.H2O/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30;/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30);1H2/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-;/m0./s1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXDFTDTRJWDOR-TYFKZZAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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